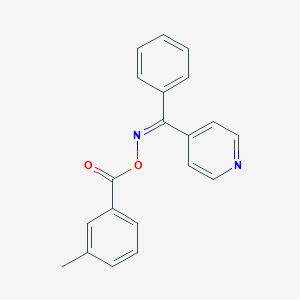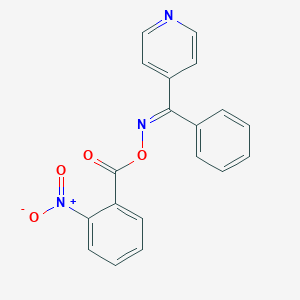
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is a chemical compound with a unique structure that includes a phenyl group attached to a propynyl chain, which is further connected to an isoindole dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione typically involves the coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents under copper(I)-catalyzed conditions . This method provides a good yield and is efficient for producing the desired compound. The reaction conditions usually involve the use of diethylzinc (Et2Zn) and a copper(I) catalyst, which facilitates the cross-coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The phenyl and propynyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-phenyl-2-propynyl)aniline
- Diethyl allyl(3-phenyl-2-propynyl)malonate
- Ethyl (3-phenyl-2-propynoyl)carbamate
Uniqueness
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is unique due to its isoindole dione core, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different core structures or functional groups.
Propriétés
Numéro CAS |
4656-94-4 |
|---|---|
Formule moléculaire |
C17H11NO2 |
Poids moléculaire |
261.27g/mol |
Nom IUPAC |
2-(3-phenylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H11NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12H2 |
Clé InChI |
QRHYSSAEQODXJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclohexyl {[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B420202.png)
![cyclohexyl {[5-[(4-ethoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B420203.png)
![1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B420205.png)
![2-[5-(4-butoxyphenyl)-2H-tetraazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B420206.png)

![2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B420208.png)
![2-[(5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420210.png)

![4,5,6,7-Tetrachloro-1,1-dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B420217.png)

![2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_](/img/structure/B420225.png)



